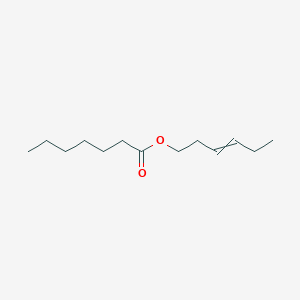

Heptanoic acid, (3Z)-3-hexenyl ester

Description

Overview of Heptanoic acid, (3Z)-3-hexenyl ester within Natural Product Chemistry

This compound is a naturally occurring ester found in various plant species. Its presence has been identified in fruits such as guava (Psidium guajava), nectarine (Prunus persica var. nucipersica), and wild strawberry (Fragaria vesca). As a member of the green leaf volatiles, its biosynthesis is intricately linked to the lipoxygenase (LOX) pathway, which is activated in response to tissue damage, such as from herbivory or mechanical stress. mdpi.comfrontiersin.org

The general biosynthetic pathway for GLVs begins with the oxygenation of polyunsaturated fatty acids, like linolenic acid, by lipoxygenase enzymes. mdpi.com This is followed by the cleavage of the resulting hydroperoxides by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as (Z)-3-hexenal. nih.gov This aldehyde can then be reduced to the corresponding alcohol, (Z)-3-hexenol. The final step in the formation of this compound is the esterification of (Z)-3-hexenol with a heptanoyl moiety, a reaction catalyzed by an alcohol acyltransferase (AAT). nih.govfrontiersin.org The specificity of the AAT for both the alcohol and the acyl-CoA substrate is a critical determinant in the production of this specific ester. nih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| CAS Number | 61444-39-1 |

| Appearance | Colorless liquid |

| IUPAC Name | [(Z)-hex-3-enyl] heptanoate (B1214049) |

Historical Context and Significance of Related Esters in Chemical Ecology

The study of green leaf volatiles and their ecological significance dates back several decades. These compounds are now recognized as crucial mediators in plant-insect interactions. cabidigitallibrary.org When a plant is damaged by an herbivore, it releases a blend of GLVs, including esters similar to this compound. researchgate.net This release serves multiple purposes in the plant's defense strategy.

Firstly, these volatile esters can act as a direct defense by repelling herbivores. Secondly, and perhaps more significantly, they function as indirect defense signals by attracting the natural enemies of the attacking herbivores, such as parasitic wasps or predatory insects. researchgate.net This "cry for help" is a well-documented phenomenon in chemical ecology and forms a key part of the tritrophic interactions between plants, herbivores, and their predators.

Furthermore, GLVs can act as airborne signals to neighboring plants, priming their defenses for a potential upcoming attack. mdpi.com This plant-plant communication allows for a coordinated defense response within a plant community. The specific composition of the GLV blend, including the types and ratios of different esters, can convey detailed information about the nature of the herbivore attack.

Scope and Objectives for Comprehensive Research on this compound

While the broader class of green leaf volatiles has been extensively studied, research focusing specifically on this compound is still in its nascent stages. Future research should aim to elucidate the specific ecological roles and biosynthetic pathways of this particular compound. Key objectives for comprehensive research include:

Elucidation of Biosynthetic Pathways: Identifying the specific lipoxygenase, hydroperoxide lyase, and alcohol acyltransferase enzymes responsible for the synthesis of this compound in different plant species. This would involve a combination of genomic, transcriptomic, and proteomic approaches.

Behavioral Assays: Conducting detailed behavioral studies with various herbivorous insects and their natural enemies to determine the specific attractive or repellent properties of pure this compound.

Metabolic Engineering: Exploring the potential for metabolic engineering of crop plants to enhance the production of this compound as a novel strategy for pest control. cabidigitallibrary.org This could involve the overexpression of key biosynthetic genes to create plants with a "built-in" defense mechanism.

Role in Abiotic Stress: Investigating the potential role of this compound in a plant's response to abiotic stresses such as drought, salinity, and extreme temperatures. Recent research suggests that GLVs may also play a role in mitigating the damage caused by these environmental factors. nih.gov

A deeper understanding of the chemical ecology of this compound holds significant promise for the development of sustainable agricultural practices and provides a fascinating window into the complex chemical language of the natural world.

Structure

2D Structure

Properties

Molecular Formula |

C13H24O2 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

hex-3-enyl heptanoate |

InChI |

InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3 |

InChI Key |

KBBLMMCEHYHHIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCCC=CCC |

Origin of Product |

United States |

Synthetic and Biocatalytic Production Methodologies for Heptanoic Acid, 3z 3 Hexenyl Ester

Chemical Synthesis of Heptanoic acid, (3Z)-3-hexenyl ester

The chemical synthesis of this compound primarily involves the formation of an ester bond between the corresponding carboxylic acid and alcohol precursors. Key considerations in these synthetic strategies include achieving high conversion yields, ensuring the stereochemical integrity of the (3Z)-3-hexenyl group, and developing efficient catalytic systems.

Conventional Esterification Routes for this compound

The most common and conventional method for synthesizing esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. For the synthesis of this compound, this route entails reacting heptanoic acid with (3Z)-3-hexen-1-ol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. khanacademy.org The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct, is typically removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus.

An analogous procedure has been detailed for the synthesis of the closely related compound, cis-3-Hexenyl hexanoate (B1226103), which can be adapted for the heptanoate (B1214049) ester. guidechem.com In this process, hexanoic acid (in place of heptanoic acid) and (3Z)-3-hexen-1-ol ("leaf alcohol") are reacted using a strongly acidic cation exchange resin as a solid, reusable catalyst. guidechem.comgoogle.com The reaction is conducted at elevated temperatures (132-155°C) for several hours. guidechem.comgoogle.com The use of a solid acid catalyst simplifies the workup procedure, as the catalyst can be easily removed by filtration. guidechem.com

Table 1: Representative Conditions for Conventional Esterification of (3Z)-3-hexenyl esters

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Key Process Feature |

| Hexanoic Acid | (3Z)-3-hexen-1-ol | Strongly Acidic Cation Exchange Resin | 132-155 | 1-3 (water removal), 3-4 (reflux) | Water removal followed by reflux |

| This table is based on the synthesis of cis-3-Hexenyl hexanoate, a method directly applicable to this compound by substituting the carboxylic acid. guidechem.comgoogle.com |

Stereoselective Synthesis Strategies for the (3Z)-3-hexenyl Moiety

The synthesis proceeds in three main steps:

Alkynylation : The process begins with the ethylation of sodium acetylide to produce 1-butyne (B89482). nih.govscentree.co

Coupling : The resulting 1-butyne is then reacted with ethylene (B1197577) oxide. This reaction opens the epoxide ring and forms the six-carbon backbone, yielding the key intermediate, 3-hexyn-1-ol (B147329). nih.govscentree.co

Stereoselective Hydrogenation : The final and most crucial step is the selective hydrogenation of the triple bond in 3-hexyn-1-ol to a cis-double bond. This is typically achieved using a palladium-based catalyst, often "poisoned" or deactivated (such as Lindlar's catalyst), which favors the formation of the (Z)-alkene without reducing it further to an alkane. nih.govscentree.co This step yields the desired (3Z)-3-hexen-1-ol with high stereoselectivity. nih.gov

Enantioselective Synthesis Approaches for this compound

Enantioselective synthesis refers to chemical reactions that preferentially produce one of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers in a molecule.

The molecular structure of this compound lacks any chiral centers. The carbon atoms are either part of a double bond (and thus planar) or have at least two identical substituents (hydrogens). As the molecule is achiral, it does not have enantiomers. Consequently, enantioselective synthesis strategies are not applicable to the production of this compound.

Development of Novel Synthetic Pathways and Catalysts for this compound

Research into the synthesis of flavor esters has led to the development of more efficient and environmentally benign catalysts that move beyond traditional mineral acids. As mentioned for the analogous hexanoate ester, the use of solid acid catalysts like strongly acidic cation exchange resins represents a significant improvement over conventional methods. guidechem.comgoogle.com

These resin-based catalysts offer several advantages:

Reduced Corrosion : They are less corrosive to reaction vessels compared to strong liquid acids like sulfuric acid.

Simplified Purification : The catalyst is easily removed from the reaction mixture by simple filtration, eliminating the need for neutralization and washing steps. guidechem.com

Reusability : The solid catalyst can often be recovered and reused for multiple reaction cycles, lowering operational costs and reducing waste. guidechem.com

High Product Purity : By minimizing side reactions often associated with strong liquid acids, higher purity products can be obtained. google.com

These benefits make solid acid catalysis a more sustainable and economically viable option for the industrial production of esters like this compound.

Biocatalytic and Enzymatic Production of this compound

Biocatalysis has emerged as a powerful alternative to traditional chemical synthesis, particularly for producing "natural" flavor and fragrance compounds. nih.gov Enzymes, typically lipases or esterases, are used to catalyze esterification under mild reaction conditions, offering high specificity and reducing the formation of undesirable byproducts. scielo.br

Esterase-Mediated Synthesis of this compound

The enzymatic synthesis of (3Z)-3-hexenyl esters is well-documented, primarily using lipases (a subclass of esterases) as biocatalysts. These enzymes can mediate both direct esterification (reacting an acid with an alcohol) and transesterification (exchanging the acyl or alcohol group of an existing ester). researchgate.net

While specific studies on the heptanoate ester are limited, extensive research on the synthesis of (3Z)-3-hexenyl acetate (B1210297) provides a robust model for the biocatalytic production of the target compound. Lipases such as immobilized Candida antarctica lipase (B570770) B (often sold as Novozym 435) are highly effective for this transformation. nih.govresearchgate.net In one large-scale preparation of (Z)-3-hexen-1-yl acetate, direct esterification of the alcohol with acetic acid using Novozym 435 achieved conversion yields of 92-96%. nih.gov A crucial factor for success in direct esterification is the removal of the water byproduct, which can otherwise promote the reverse hydrolytic reaction. nih.gov

Transesterification is another effective strategy that avoids the production of water. researchgate.net In this approach, an acyl donor, such as another ester (e.g., vinyl acetate), is used to acylate the (3Z)-3-hexen-1-ol. The use of vinyl esters as acyl donors makes the reaction essentially irreversible, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction to completion and often resulting in very high yields. researchgate.net

Studies using crude lipase preparations from plant seedlings, such as rapeseed, have also shown high efficacy in synthesizing (Z)-3-hexen-1-yl acetate, demonstrating that effective biocatalysts can be derived from low-cost, readily available sources. researchgate.netjcsp.org.pk

Table 2: Research Findings on Biocatalytic Synthesis of (3Z)-3-hexenyl Esters

| Target Ester | Biocatalyst | Reaction Type | Acyl Donor | Solvent | Yield (%) | Time (h) |

| (Z)-3-hexen-1-yl acetate | Candida antarctica lipase B (Novozym 435) | Direct Esterification | Acetic Acid | Hexane (B92381) | 92-96 | - |

| (Z)-3-hexen-1-yl acetate | Crude Rapeseed Seedling Lipase | Transesterification | Vinyl Acetate | Hexane | 76 | 72 |

| (Z)-3-hexen-1-yl acetate | Crude Rapeseed Seedling Lipase | Transesterification | Vinyl Acetate | Acetonitrile | >80 (Optimal) | 48 |

| This table summarizes findings from studies on (Z)-3-hexen-1-yl acetate, with the methodologies being applicable to the synthesis of this compound. nih.govresearchgate.netjcsp.org.pk |

Lipase-Catalyzed Reactions for this compound Production

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) have emerged as highly effective biocatalysts for the synthesis of flavor esters like this compound. These enzymes offer several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and the production of compounds that can be labeled as "natural". The synthesis is typically achieved through the direct esterification of (3Z)-3-hexen-1-ol with heptanoic acid.

The reaction mechanism involves the formation of an acyl-enzyme intermediate. The carboxylic acid (heptanoic acid) first acylates the serine residue in the lipase's active site, releasing a molecule of water. Subsequently, the alcohol ((3Z)-3-hexen-1-ol) attacks the acyl-enzyme complex, leading to the formation of the ester and the regeneration of the free enzyme.

A variety of lipases have been successfully employed for the synthesis of similar flavor esters, with a particular emphasis on immobilized preparations for their enhanced stability and reusability. Among the most widely used is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym® 435. Its broad substrate specificity and high activity in organic solvents make it an ideal candidate for the esterification of (3Z)-3-hexen-1-ol with medium-chain fatty acids like heptanoic acid. Other microbial lipases, such as those from Rhizomucor miehei and Pseudomonas species, have also shown efficacy in ester synthesis.

Optimization of Enzymatic Synthesis Parameters for this compound

The efficiency and yield of the lipase-catalyzed synthesis of this compound are critically dependent on several reaction parameters. Optimization of these parameters is essential for developing a commercially viable process.

Key Optimization Parameters:

Temperature: Lipase activity is highly temperature-dependent. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. For many lipases used in ester synthesis, the optimal temperature range is typically between 40°C and 60°C.

Substrate Molar Ratio: The molar ratio of the acyl donor (heptanoic acid) to the alcohol ((3Z)-3-hexen-1-ol) significantly influences the reaction equilibrium. An excess of one of the substrates is often used to drive the reaction towards ester formation. However, a large excess of the acid can sometimes lead to enzyme inhibition.

Enzyme Concentration: The reaction rate is directly proportional to the amount of enzyme used, up to a certain point where substrate availability becomes the limiting factor.

Water Content: Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards hydrolysis, thereby reducing the ester yield. The removal of water, often accomplished using molecular sieves or by performing the reaction under vacuum, is a crucial step for achieving high conversion rates.

Reaction Medium: The choice of solvent can greatly affect lipase activity and stability. Non-polar organic solvents like hexane and heptane (B126788) are commonly used as they can dissolve the non-polar substrates while minimizing the solubility of water, thus favoring the synthetic reaction. Solvent-free systems are also an attractive option as they offer higher volumetric productivity and simplify downstream processing.

The following interactive table presents illustrative data on the optimization of various parameters for the synthesis of a medium-chain fatty acid ester of (3Z)-3-hexen-1-ol, catalyzed by an immobilized lipase. While specific data for the heptanoate ester is limited in published literature, these findings from analogous reactions provide valuable insights into the expected trends.

Table 1: Illustrative Optimization of Enzymatic Synthesis of a (3Z)-3-hexenyl Ester Data is representative of typical findings for lipase-catalyzed esterification of (3Z)-3-hexen-1-ol with a medium-chain fatty acid.

| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) |

| Temperature (°C) | 40 | 50 | 60 | 50 | 75 |

| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1.5 | 1:2 | 1:1.5 | 85 |

| Enzyme Load (wt%) | 5 | 10 | 15 | 10 | 92 |

| Water Removal | None | Molecular Sieves | Vacuum | Molecular Sieves | 95 |

Heterogeneous Biocatalysis in this compound Synthesis

The use of lipases in an immobilized form is a prime example of heterogeneous biocatalysis. Immobilization involves attaching the enzyme to an insoluble carrier material. This approach offers numerous advantages over using free enzymes in solution, particularly in industrial applications.

Benefits of Heterogeneous Biocatalysis:

Enhanced Stability: Immobilization often enhances the stability of the enzyme against changes in temperature, pH, and exposure to organic solvents.

Ease of Product Separation: The catalyst can be easily removed by filtration, simplifying the purification of the final product and preventing enzyme contamination.

Continuous Processing: Immobilized enzymes are well-suited for use in continuous packed-bed reactors, allowing for a more efficient and scalable production process.

A variety of materials have been employed as supports for lipase immobilization, including macroporous acrylic resins (as used for Novozym® 435), ceramics, and biopolymers like chitosan. The choice of support material and the immobilization technique can have a significant impact on the performance of the biocatalyst. For the synthesis of this compound, the use of a robust immobilized lipase is crucial for developing an economically feasible and sustainable manufacturing process. Research continues to explore novel immobilization strategies to further improve the efficiency and longevity of these heterogeneous biocatalysts.

Biosynthesis and Metabolic Pathways of Heptanoic Acid, 3z 3 Hexenyl Ester

Identification of Precursor Molecules and Biosynthetic Building Blocks for Heptanoic acid, (3Z)-3-hexenyl ester

The formation of this compound relies on the availability of two key precursor molecules: (3Z)-3-hexenyl alcohol and heptanoyl-CoA (the activated form of heptanoic acid).

The alcohol portion, (3Z)-3-hexenyl alcohol (also known as cis-3-hexen-1-ol (B126655) or leaf alcohol), is a C6 compound belonging to the class of Green Leaf Volatiles (GLVs). GLVs are synthesized from C18 polyunsaturated fatty acids, primarily α-linolenic acid, which is released from plant cell membranes by lipases upon tissue damage. researchgate.net The biosynthesis of GLVs is a rapid process, often occurring within seconds to minutes of wounding. researchgate.net

The acyl portion, Heptanoic acid (also known as enanthic acid), is a seven-carbon, straight-chain saturated fatty acid. nih.gov In plants, the synthesis of such medium-chain fatty acids can occur through several mechanisms. While standard fatty acid synthesis primarily produces long-chain fatty acids like palmitic (C16) and stearic (C18) acids, alternative pathways can generate shorter chains. nih.gov Evidence suggests that in some plant species, C6-C8 straight-chain acyl acids are formed from the catabolism of branched-chain amino acids followed by α-ketoacid elongation, a pathway distinct from the typical fatty acid synthase (FAS) complex. researchgate.net

A summary of the primary precursors is provided in the table below.

| Component Moiety | Precursor Molecule | Biosynthetic Pathway | Initial Building Blocks |

| (3Z)-3-Hexenyl | (3Z)-3-Hexenyl alcohol | Lipoxygenase (LOX) Pathway | α-Linolenic Acid |

| Heptanoyl | Heptanoic Acid | Fatty Acid Metabolism | Acetyl-CoA, Amino Acids |

Enzymology of this compound Formation in Biological Systems

The biosynthesis of this compound is governed by a cascade of specific enzymatic reactions.

Formation of the Alcohol Precursor ((3Z)-3-Hexenyl alcohol): The synthesis of the alcohol moiety is initiated by the lipoxygenase (LOX) enzyme, which catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). researchgate.netresearchgate.net This hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two fragments: 12-oxo-(Z)-9-dodecenoic acid and the C6 aldehyde, (3Z)-3-hexenal. researchgate.net Finally, (3Z)-3-hexenal is reduced to (3Z)-3-hexenyl alcohol by the action of an alcohol dehydrogenase (ADH) . frontiersin.orgnih.gov

Formation of the Acyl Precursor (Heptanoyl-CoA): The biosynthesis of heptanoic acid and its activation to heptanoyl-CoA involves enzymes of fatty acid metabolism. Pathways involving α-ketoacid elongation utilize enzymes that catalyze the sequential addition of carbon units to an initial ketoacid derived from amino acid breakdown. researchgate.net The resulting heptanoic acid must then be activated to its coenzyme A (CoA) thioester, heptanoyl-CoA , a reaction typically catalyzed by an acyl-CoA synthetase .

Final Esterification Step: The crucial final step, the condensation of (3Z)-3-hexenyl alcohol with heptanoyl-CoA, is catalyzed by an alcohol acyltransferase (AAT) . frontiersin.orgnih.gov These enzymes are responsible for the formation of a wide variety of volatile esters that contribute to fruit and flower aromas. frontiersin.org Plant AATs belong to the BAHD superfamily of acyltransferases, named after the first four enzymes of this type to be characterized. frontiersin.orgnih.gov AAT enzymes exhibit specificity for both their alcohol and acyl-CoA substrates, which dictates the profile of esters produced by a particular plant tissue. nih.gov

The key enzymes involved in this pathway are summarized in the table below.

| Enzyme | Abbreviation | Role in Pathway | Substrate(s) | Product(s) |

| Lipoxygenase | LOX | Oxygenation of fatty acid | α-Linolenic Acid | 13-Hydroperoxy-linolenic acid (13-HPOT) |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxide | 13-HPOT | (3Z)-3-Hexenal |

| Alcohol Dehydrogenase | ADH | Reduction of aldehyde | (3Z)-3-Hexenal | (3Z)-3-Hexenyl alcohol |

| Alcohol Acyltransferase | AAT | Ester formation | (3Z)-3-Hexenyl alcohol, Heptanoyl-CoA | This compound |

Genetic Regulation of this compound Biosynthetic Pathways

The production of this compound is under tight genetic control, often linked to developmental stages (like fruit ripening) and environmental stimuli (like herbivory or mechanical damage). researchgate.netnih.gov The regulation occurs primarily at the transcriptional level, where the expression of genes encoding the key biosynthetic enzymes is controlled.

The genes for the GLV pathway enzymes (LOX, HPL, ADH) are often rapidly induced upon wounding. nih.gov This leads to a burst of C6 aldehydes and alcohols, which can serve as defense signals. researchgate.net For instance, studies in tomato and tobacco have shown that plants deficient in HPL release significantly lower levels of C6-alcohols, confirming the enzyme's key regulatory role. nih.gov

The expression of AAT genes is a critical control point for the production of volatile esters. researchgate.net In many fruits, such as apricot and pear, the expression of specific AAT genes increases sharply during ripening, which correlates directly with the accumulation of esters. frontiersin.orgresearchgate.net Transcription factors play a significant role in regulating these pathways. For example, in oil-producing plants, transcription factors like WRINKLED1 (WRI1) are known to regulate genes involved in fatty acid synthesis. mdpi.com Similarly, transcription factors involved in fruit ripening and defense signaling, such as those from the ERF (Ethylene Response Factor) family, can influence the expression of genes in both the ethylene (B1197577) and volatile ester biosynthetic pathways. mdpi.com The regulation of a single transcription factor can influence a whole series of genes within a metabolic pathway, leading to significant changes in the final product profile. mdpi.com

In Vivo and In Vitro Studies of this compound Biosynthesis

While specific studies focusing exclusively on the biosynthesis of this compound are limited, a wealth of research on related hexenyl esters provides a strong basis for understanding its formation.

In Vivo Studies: In vivo experiments, conducted on living plants, have demonstrated that the emission of hexenyl esters is often induced by damage. For example, in Arabidopsis thaliana, mechanical wounding leads to the emission of hexenyl acetate (B1210297). researchgate.net Studies on two varieties of Tulbaghia violacea showed that while one variety constantly emits (Z)-3-hexenyl acetate, the emission is significantly increased in both varieties upon cutting the leaves. mdpi.comnih.gov These studies confirm that the biosynthetic machinery is present in the plant tissues and can be activated rapidly. The accumulation of (Z)-3-hexenyl acetate and its precursor (Z)-3-hexenol was observed in Arabidopsis leaves within 5 minutes of exposure to the ester, demonstrating rapid uptake and metabolic conversion within the tissue. researchgate.net

In Vitro Studies: In vitro studies using isolated enzymes have been crucial for characterizing the final step of ester formation. Recombinant AAT proteins expressed in E. coli have been used to confirm their substrate specificity. nih.gov For example, an AAT enzyme from apricot (Prunus armeniaca), PaAAT1, was shown to effectively produce hexenyl acetate, (E)-2-hexenyl acetate, and (Z)-3-hexenyl acetate when supplied with the corresponding C6 alcohol substrates and acetyl-CoA. researchgate.net Similarly, enzymatic assays using crude lipase (B570770) extracts from rape seedlings demonstrated the synthesis of (Z)-3-hexen-1-yl acetate from vinyl acetate and (Z)-3-hexen-1-ol, achieving a yield of 76% in 72 hours. researchgate.net Such in vitro systems allow researchers to confirm the function of specific enzymes and to produce specific esters outside of the complex cellular environment.

Comparative Biosynthesis of Structurally Related Hexenyl Esters

The biosynthesis of this compound is part of a broader family of volatile esters that share the same alcohol moiety but differ in their acyl group. The common precursor for all these compounds is (3Z)-3-hexenyl alcohol, derived from the LOX pathway. The diversity of the final ester products is generated by the action of Alcohol Acyltransferases (AATs) utilizing different acyl-CoA substrates.

The most common and well-studied related ester is (3Z)-3-hexenyl acetate . nih.gov Its formation involves the same pathway as the heptanoate (B1214049) ester, but the AAT enzyme utilizes acetyl-CoA instead of heptanoyl-CoA. researchgate.net Acetyl-CoA is a central metabolite in plant cells, making it a readily available substrate.

Other related esters found in plants include:

(3Z)-3-hexenyl propanoate: Formed using propanoyl-CoA.

(3Z)-3-hexenyl butanoate: Formed using butanoyl-CoA.

(3Z)-3-hexenyl hexanoate (B1226103): Formed using hexanoyl-CoA. nih.gov

The specific profile of hexenyl esters produced by a plant depends on two main factors: the substrate specificity of the AAT enzymes present and the availability of the different acyl-CoA pools within the cell. Some AATs have broad substrate specificity and can produce multiple esters, while others are highly specific. nih.gov For example, an AAT from Clarkia breweri was found to have activity with a number of different alcohols and acyl-CoAs, suggesting it could be responsible for synthesizing multiple esters in vivo. nih.gov This combinatorial system allows plants to generate a wide array of volatile compounds from a limited number of precursors and enzymes.

| Ester Name | Common Alcohol Moiety | Specific Acyl-CoA Donor |

| (3Z)-3-Hexenyl acetate | (3Z)-3-Hexenyl alcohol | Acetyl-CoA |

| (3Z)-3-Hexenyl propanoate | (3Z)-3-Hexenyl alcohol | Propanoyl-CoA |

| (3Z)-3-Hexenyl butanoate | (3Z)-3-Hexenyl alcohol | Butanoyl-CoA |

| (3Z)-3-Hexenyl hexanoate | (3Z)-3-Hexenyl alcohol | Hexanoyl-CoA |

| This compound | (3Z)-3-Hexenyl alcohol | Heptanoyl-CoA |

Chemical Reactivity and Derivatization Strategies for Heptanoic Acid, 3z 3 Hexenyl Ester

General Reaction Mechanisms Involving Heptanoic acid, (3Z)-3-hexenyl ester

The reactivity of this compound is governed by its two primary functional groups: the ester and the alkene. Each group exhibits characteristic reaction mechanisms.

The ester group is susceptible to nucleophilic acyl substitution. Under basic conditions, this typically involves the attack of a nucleophile, such as a hydroxide (B78521) ion, on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, in this case, the (3Z)-3-hexen-1-oxide anion. libretexts.orgtutorchase.comlibretexts.orgmasterorganicchemistry.com This process, known as saponification when using a hydroxide, is generally irreversible because the resulting carboxylic acid is deprotonated by the alkoxide to form a stable carboxylate salt. masterorganicchemistry.comchemistrysteps.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.comlibretexts.org This acid-catalyzed hydrolysis is a reversible process. chemistrysteps.comlibretexts.org

The alkene group , a site of high electron density, primarily undergoes electrophilic addition reactions. An electrophile is attracted to the π-electron cloud of the double bond, leading to the formation of a carbocation or a bridged intermediate (like a halonium ion). chemistrysteps.commasterorganicchemistry.com This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity and stereoselectivity of these additions are key aspects of the alkene's reactivity. Additionally, the double bond can participate in pericyclic reactions and oxidation reactions.

Functional Group Transformations of this compound

The dual functionality of this compound allows for a range of selective transformations.

Reactions of the Alkene Group:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgpressbooks.pub The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. pressbooks.pubopenstax.org This would convert the unsaturated ester into hexyl heptanoate (B1214049).

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond results in a vicinal dihalide. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com

Epoxidation: The double bond can be converted to an epoxide (oxirane) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comlibretexts.org This reaction is a concerted syn-addition, meaning the oxygen atom is added to the same face of the double bond, thus preserving the original stereochemistry of the alkene. chemistrysteps.comlibretexts.org

Reactions of the Ester Group:

Hydrolysis (Saponification): As mentioned, treatment with a strong base like sodium hydroxide (NaOH) will hydrolyze the ester to produce sodium heptanoate and (3Z)-3-hexen-1-ol. tutorchase.comlibretexts.org Subsequent acidification would yield heptanoic acid.

Transesterification: In the presence of an acid or base catalyst, reaction with an alcohol will lead to an exchange of the alcohol portion of the ester. masterorganicchemistry.comresearchgate.net For instance, reacting this compound with methanol (B129727) and an acid catalyst would yield methyl heptanoate and (3Z)-3-hexen-1-ol. researchgate.net

| Transformation | Functional Group | Reagents | Product Type |

| Hydrogenation | Alkene | H₂, Pd/C | Saturated Ester |

| Halogenation | Alkene | Br₂ | Vicinal Dihalide |

| Epoxidation | Alkene | m-CPBA | Epoxide |

| Hydrolysis | Ester | NaOH, H₂O | Carboxylate Salt, Alcohol |

| Transesterification | Ester | CH₃OH, H⁺ | Different Ester, Alcohol |

Derivatization for Enhanced Analytical Detection and Separation of this compound

In analytical chemistry, particularly in gas chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. libretexts.org For a volatile ester like this compound, derivatization is typically not required for standard GC analysis. However, if the goal is to analyze the constituent parts of the ester (the acid and alcohol) separately or to enhance detection for trace analysis, derivatization becomes crucial.

One common strategy involves the hydrolysis of the ester followed by derivatization of the resulting carboxylic acid and alcohol. The heptanoic acid can be converted into a more volatile ester, such as a methyl ester, by reacting it with a reagent like boron trifluoride in methanol (BF₃-MeOH) or diazomethane. aocs.orgresearchgate.net The (3Z)-3-hexen-1-ol can be converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aocs.org These derivatives are often more amenable to GC-MS analysis, providing sharp peaks and characteristic mass spectra.

Another approach could involve derivatizing the double bond. For instance, reaction with reagents that add a functionality amenable to specific detectors can be used. However, for general-purpose GC-MS, this is less common for this type of compound.

| Analyte | Derivatization Method | Reagent | Derivative | Analytical Advantage |

| Heptanoic Acid (post-hydrolysis) | Esterification | BF₃-MeOH | Methyl Heptanoate | Increased volatility, improved peak shape |

| (3Z)-3-hexen-1-ol (post-hydrolysis) | Silylation | BSTFA | (3Z)-3-hexenyl TMS ether | Increased volatility, thermal stability |

Ester Cleavage and Formation Reactions of this compound in Model Systems

The cleavage (hydrolysis) and formation (esterification) of esters are fundamental reactions often studied in model systems to understand their kinetics and mechanisms.

Ester Cleavage (Hydrolysis):

Base-Promoted Hydrolysis (Saponification): In a model system, the hydrolysis of this compound with aqueous sodium hydroxide would follow second-order kinetics, being first order in both the ester and the hydroxide ion. The mechanism involves a nucleophilic addition-elimination pathway. libretexts.orgmasterorganicchemistry.com The reaction is essentially irreversible due to the final deprotonation of the carboxylic acid. masterorganicchemistry.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis in an aqueous solution is an equilibrium process. chemistrysteps.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol. libretexts.orgyoutube.com To drive the reaction towards cleavage, a large excess of water is typically used. libretexts.org

Ester Formation (Esterification):

The formation of this compound can be achieved through several methods in model systems:

Fischer Esterification: This involves reacting heptanoic acid with (3Z)-3-hexen-1-ol in the presence of an acid catalyst. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water as it is formed.

Acyl Chloride Route: Heptanoic acid can be converted to heptanoyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride will then readily react with (3Z)-3-hexen-1-ol to form the ester. This reaction is generally irreversible.

Transesterification: As a formation method, one could react a different ester of heptanoic acid (e.g., methyl heptanoate) with (3Z)-3-hexen-1-ol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netorganic-chemistry.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Heptanoic Acid, 3z 3 Hexenyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) for Heptanoic acid, (3Z)-3-hexenyl ester Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govmdpi.com This method offers high separation efficiency and definitive molecular identification, making it ideal for analyzing this ester in various matrices. researchgate.net

Optimization of GC Separation Parameters for this compound

Effective separation of this compound from other components in a sample is critical for accurate identification and quantification. The optimization of GC parameters involves careful selection of the column, temperature program, and carrier gas flow rate.

For volatile esters, a capillary column with a non-polar or semi-polar stationary phase is typically employed. A common choice would be a column coated with 5% phenyl-polydimethylsiloxane. The separation is based on the compound's boiling point and its interaction with the stationary phase. The Kovats retention index, a relative measure of retention time, is a key parameter in identifying compounds. For the closely related compound (3Z)-3-hexenyl hexanoate (B1226103), reported Kovats indices are around 1360 on standard non-polar columns and 1640 on standard polar columns, which helps in predicting the elution behavior of the heptanoate (B1214049) ester. nih.gov

An optimized temperature program is crucial for achieving good peak shape and resolution. A typical program would start at a low initial temperature (e.g., 50 °C) to trap volatile compounds at the head of the column, followed by a controlled ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) to elute the compound.

Table 1: Optimized GC-MS Parameters for this compound Analysis

| Parameter | Optimized Value/Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 8 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-350 |

Advanced MS Fragmentation Studies of this compound

Upon elution from the GC column, the ester enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺•) is unstable and undergoes characteristic fragmentation, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.comlibretexts.org The molecular weight of this compound (C₁₃H₂₄O₂) is 212.33 g/mol .

The fragmentation of aliphatic esters is well-understood and follows predictable pathways. jove.comyoutube.com Key fragmentation processes include:

α-cleavage: Cleavage of the bond alpha to the carbonyl group, leading to the formation of a stable acylium ion. For this compound, this would result in the heptanoyl acylium ion [CH₃(CH₂)₅CO]⁺ at m/z 115.

McLafferty Rearrangement: This is a characteristic rearrangement for esters with a γ-hydrogen on the acid portion. It results in the elimination of a neutral alkene molecule. For the heptanoate moiety, this would lead to a protonated acid fragment ion at m/z 130.

Cleavage at the Ester Oxygen: Fragmentation can occur at the C-O bond of the ester linkage, leading to ions corresponding to the alcohol portion. For this compound, cleavage could generate a hexenyl cation [C₆H₁₁]⁺ at m/z 83, and further loss of hydrogen can lead to a prominent ion at m/z 81. researchgate.net

Table 2: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₃H₂₄O₂]⁺• | Molecular Ion (M⁺•) |

| 115 | [CH₃(CH₂)₅CO]⁺ | α-cleavage (Acylium ion) |

| 83 | [C₆H₁₁]⁺ | Cleavage of the ester C-O bond (Hexenyl cation) |

| 81 | [C₆H₉]⁺ | Loss of H₂ from the hexenyl fragment |

| 71 | [C₅H₁₁]⁺ | Fragment from the heptanoyl chain |

| 55 | [C₄H₇]⁺ | Fragment from the hexenyl chain |

| 43 | [C₃H₇]⁺ | Fragment from the heptanoyl chain (Base Peak) |

Quantitative GC-MS Analysis of this compound in Complex Biological and Environmental Matrices

Quantifying this compound in complex samples like plant tissues, fruits, or environmental samples requires robust extraction and analytical methods. ntnu.nonih.gov Headspace solid-phase microextraction (HS-SPME) is a preferred method for extracting volatile compounds from such matrices due to its simplicity and solvent-free nature. nih.govfrontiersin.org

For accurate quantification, an internal standard (IS) is essential. The ideal IS is an isotopically labeled version of the analyte (e.g., Heptanoic acid, (3Z)-3-hexenyl-d3 ester). If unavailable, a structurally similar compound not present in the sample can be used. nih.gov A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the IS. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. researchgate.net The analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only the characteristic ions of the target compound and the internal standard. ntnu.no

Table 3: General Workflow for Quantitative Analysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Homogenization of the matrix (e.g., fruit puree, soil sample). | Ensure representative sampling. |

| 2. Spiking | Addition of a known amount of internal standard to the sample. | Correct for extraction inefficiency and instrumental variability. |

| 3. Extraction | HS-SPME: The sample is heated in a sealed vial, and a coated fiber is exposed to the headspace to adsorb volatiles. | Isolate and concentrate the analyte from the matrix. |

| 4. Desorption & GC-MS Analysis | The fiber is inserted into the hot GC inlet, where the analyte is desorbed and analyzed using an optimized GC-MS method in SIM mode. | Separate, detect, and quantify the analyte and internal standard. |

| 5. Quantification | Calculate the concentration of the analyte in the original sample using the calibration curve. | Determine the exact amount of the compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds. weebly.com Through various 1D and 2D experiments, it is possible to map the carbon skeleton and the connectivity of all atoms in the this compound molecule.

1D NMR (¹H, ¹³C) Analysis for this compound

The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environment, and their neighboring protons. wpmucdn.comnih.gov The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. researchgate.net

For this compound, the expected ¹H spectrum would show signals corresponding to the heptanoyl chain and the (3Z)-3-hexenyl moiety. Key signals include:

A triplet around 4.1 ppm for the -O-CH₂- protons of the hexenyl group, shifted downfield by the adjacent oxygen atom. orgchemboulder.com

Two multiplets in the olefinic region (around 5.3-5.5 ppm) for the -CH=CH- protons.

A triplet around 2.3 ppm for the -CH₂-CO- protons of the heptanoyl group. orgchemboulder.com

A triplet around 0.9 ppm for the two terminal methyl (-CH₃) groups.

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' (Heptanoyl) | 0.90 | t | 3H |

| H-2', H-3', H-4' (Heptanoyl) | 1.2-1.4 | m | 6H |

| H-5' (Heptanoyl) | 1.62 | quintet | 2H |

| H-6' (Heptanoyl) | 2.28 | t | 2H |

| H-1 (Hexenyl) | 4.08 | t | 2H |

| H-2 (Hexenyl) | 2.45 | q | 2H |

| H-3, H-4 (Hexenyl) | 5.3-5.5 | m | 2H |

| H-5 (Hexenyl) | 2.05 | quintet | 2H |

| H-6 (Hexenyl) | 0.96 | t | 3H |

The ¹³C NMR spectrum would show 13 distinct signals, one for each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon of the ester group around 174 ppm.

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment (Position) | Predicted δ (ppm) |

|---|---|

| C=O | 173.8 |

| C-4 (Hexenyl, =CH) | 134.5 |

| C-3 (Hexenyl, =CH) | 123.5 |

| C-1 (Hexenyl, -OCH₂) | 64.2 |

| C-6' (Heptanoyl, -CH₂CO) | 34.5 |

| C-5' (Heptanoyl, -CH₂) | 31.5 |

| C-4' (Heptanoyl, -CH₂) | 28.9 |

| C-2 (Hexenyl, -CH₂) | 27.0 |

| C-3' (Heptanoyl, -CH₂) | 25.0 |

| C-2' (Heptanoyl, -CH₂) | 22.5 |

| C-5 (Hexenyl, -CH₂) | 20.7 |

| C-1' (Heptanoyl, -CH₃) | 14.0 |

| C-6 (Hexenyl, -CH₃) | 14.2 |

2D NMR (COSY, HSQC, HMBC, NOESY) Applications for this compound

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation. researchgate.netnd.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). researchgate.net It would show correlations between adjacent protons within the heptanoyl and hexenyl chains, confirming their linear structures. For example, the signal for H-1 would correlate with H-2, which in turn would correlate with the olefinic proton H-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of all ¹³C signals for carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecule's structure. It shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net The crucial correlation for this molecule would be between the H-1 protons of the hexenyl moiety (at ~4.1 ppm) and the carbonyl carbon (C=O) of the heptanoyl moiety (at ~174 ppm), unequivocally establishing the ester linkage between the two parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. For this compound, a key NOESY correlation would be observed between the two olefinic protons (H-3 and H-4). The presence of this cross-peak confirms their spatial proximity, which is characteristic of the (Z) or cis configuration around the double bond.

Table 6: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2; H-5 ↔ H-6 (Hexenyl) | Confirms proton connectivity within the alkyl chains. |

| HSQC | H-1 ↔ C-1; H-3 ↔ C-3, etc. | Assigns all protonated carbons. |

| HMBC | H-1 ↔ C=O (Heptanoyl) | Confirms the ester linkage between the hexenyl and heptanoyl moieties. |

| HMBC | H-6' (Heptanoyl) ↔ C=O | Confirms the position of the carbonyl group. |

| NOESY | H-3 ↔ H-4 (Olefinic protons) | Confirms the (Z)-stereochemistry of the double bond. |

Stereochemical Assignment of this compound using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and, most importantly, for assigning the stereochemistry of the double bond.

The (Z) or cis configuration of the double bond is unequivocally determined by the coupling constant (J-value) between the two vinylic protons (H-3' and H-4') in the ¹H NMR spectrum. For a (Z)-alkene, the vicinal coupling constant (³JHH) is typically in the range of 7-12 Hz. This is distinctly smaller than the corresponding coupling constant for the (E)-isomer, which would fall in the 13-18 Hz range. Therefore, the observation of a coupling constant of approximately 10-11 Hz for the olefinic protons confirms the (Z)-stereochemistry of the hexenyl moiety.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further corroborate the structure by establishing proton-proton and proton-carbon correlations, respectively.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts for the key protons and carbons can be predicted based on its structure.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Olefinic protons (-CH=CH-) | 5.2 - 5.6 | Multiplet |

| Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂-) | 4.0 - 4.2 | Triplet |

| Methylene protons adjacent to carbonyl (-CH₂-C=O) | 2.2 - 2.4 | Triplet |

| Methylene protons adjacent to double bond (=CH-CH₂-) | 2.0 - 2.3 | Multiplet |

| Aliphatic methylene protons (-CH₂-) | 1.2 - 1.7 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl carbon (-C=O) | 172 - 175 |

| Olefinic carbons (-CH=CH-) | 120 - 135 |

| Carbon adjacent to ester oxygen (-O-CH₂) | 63 - 66 |

| Carbon adjacent to carbonyl (-CH₂-C=O) | 33 - 36 |

| Aliphatic methylene carbons (-CH₂) | 22 - 32 |

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS is used to confirm its elemental formula of C13H24O2. The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). In the mass spectrometer, the molecule is typically observed as a protonated species [M+H]⁺ or as a molecular ion [M]⁺•. The experimentally measured m/z value is then compared to the calculated theoretical value. A match within a narrow tolerance window (typically <5 parts per million, ppm) provides unambiguous confirmation of the elemental composition.

HRMS Data for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C13H24O2 | [M]⁺• | 212.17763 |

| C13H25O2 | [M+H]⁺ | 213.18546 |

The NIST Chemistry WebBook lists a molecular weight of 212.3285, which is consistent with the high-resolution mass of the compound. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups within this compound give rise to characteristic absorption bands. The most prominent of these is the strong C=O stretching vibration of the ester group. The C-O single bond stretches are also identifiable. The C=C double bond of the hexenyl group gives a weaker stretch, and the out-of-plane bending of the hydrogens on the cis-double bond provides a key diagnostic peak.

Raman spectroscopy involves the inelastic scattering of monochromatic light. While the C=O stretch is typically weak in Raman spectra, the C=C double bond stretch is usually strong, making Raman particularly useful for analyzing the alkene moiety.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C=C (Alkene) | Stretch | 1650 - 1660 | Medium-Weak |

| =C-H (cis-Alkene) | Out-of-plane bend | 675 - 730 | Strong, Broad |

Ecological and Biological Roles of Heptanoic Acid, 3z 3 Hexenyl Ester

Heptanoic acid, (3Z)-3-hexenyl ester as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms. This broad category includes pheromones (for intra-specific communication) and allelochemicals (for inter-specific communication).

Role in Intra-specific Communication Systems

There is currently no scientific literature available that identifies or describes a role for this compound in communication between individuals of the same species. Research has not yet demonstrated its function as a component of any known pheromone system, such as those used for mate attraction, aggregation, or trail marking in insects or other organisms.

Role in Inter-specific Communication Systems

Similarly, the function of this compound in communication between different species remains uncharacterized. There are no documented instances of this compound acting as an allomone (benefiting the emitter but not the receiver), a kairomone (benefiting the receiver but not the emitter), or a synomone (benefiting both the emitter and receiver). Its potential involvement in plant-insect interactions, for example as a floral attractant or a defense compound, has not been reported.

This compound in Insect Chemical Ecology

The chemical ecology of insects is a vast field that explores the role of chemical compounds in mediating interactions between insects and their environment. While many esters similar in structure to this compound are known to be significant in this context, this specific compound has not been implicated in published studies.

Function as a Pheromone Component or Modulator

A thorough review of scientific databases, including those specializing in pheromones and semiochemicals, reveals no data to support the function of this compound as either a primary pheromone component or a modulator that enhances or alters the activity of other pheromone components.

Olfactory Receptor Neuron Responses to this compound

Electrophysiological studies, such as electroantennography (EAG) and single-sensillum recording (SSR), are crucial for determining which volatile compounds an insect can detect. There are no published electrophysiological studies demonstrating a response of insect olfactory receptor neurons to this compound. Consequently, it is unknown which, if any, insect species are capable of perceiving this compound.

Behavioral Assays Involving this compound in Insect Systems

Behavioral assays are essential for determining the ecological relevance of a semiochemical. Such studies, which might involve wind tunnel experiments or field trapping, have not been reported for this compound. Therefore, there is no scientific evidence to suggest that this compound elicits any behavioral response in insects, such as attraction, repulsion, or oviposition stimulation.

This compound in Plant-Insect Interactions

Research specifically detailing the role of this compound in plant-insect interactions is limited. However, the ecological functions of its structural analogs, particularly green leaf volatiles (GLVs) like (Z)-3-hexenol and its acetate (B1210297) and butyrate (B1204436) esters, have been extensively studied. These compounds are known to play crucial roles in mediating interactions between plants, herbivores, and their natural enemies. The following sections explore these interactions, drawing inferences about the potential roles of this compound based on the activities of its closely related chemical analogs.

Volatile Organic Compound Emission from Plants Containing this compound

Influence on Herbivore Behavior and Host Plant Selection

The influence of this compound on herbivore behavior has not been directly documented. However, its structural analogs have demonstrated significant effects on host plant selection and feeding behavior of various insect herbivores.

(Z)-3-hexenyl acetate has been identified as a critical factor in the host and oviposition preference of the fall armyworm, Spodoptera frugiperda, on maize. mdpi.com In contrast, some GLVs can act as repellents. For example, nonanal (B32974) and (Z)-3-hexenol have been found to repel the tea whitefly, Aleurocanthus spiniferus. mdpi.com The behavioral response of an insect to a specific volatile can be concentration-dependent and influenced by the context of other volatiles in the blend.

The following table summarizes the observed effects of structural analogs of this compound on various herbivores.

| Compound | Herbivore Species | Plant | Observed Effect |

| (Z)-3-hexenyl acetate | Spodoptera frugiperda | Maize | Attraction and oviposition stimulation mdpi.com |

| (Z)-3-hexenol | Aleurocanthus spiniferus | Tea | Repellent mdpi.com |

| Nonanal | Aleurocanthus spiniferus | Tea | Repellent mdpi.com |

Attraction of Natural Enemies of Herbivores

A key defensive strategy in plants is the emission of volatiles that attract the natural enemies of herbivores, a phenomenon known as indirect defense. Structural analogs of this compound are well-known to be involved in this process.

(Z)-3-hexenyl acetate is a key volatile that attracts the parasitoid wasp Cotesia marginiventris, a natural enemy of Spodoptera frugiperda. nih.gov Similarly, (Z)-3-hexenol is an important infochemical in attracting natural enemies in various tritrophic interactions. nih.gov The emission of these compounds following herbivore damage can signal the presence of prey to predators and parasitoids, thereby reducing herbivore pressure on the plant.

The table below details instances of natural enemy attraction by structural analogs of this compound.

| Compound | Natural Enemy Species | Herbivore Host | Plant |

| (Z)-3-hexenyl acetate | Cotesia marginiventris | Spodoptera frugiperda | Maize |

| (Z)-3-hexenol | Various parasitoids and predators | Various herbivores | General |

Microbial Interactions Mediated by this compound

Direct studies on the role of this compound in microbial interactions are scarce. However, research on its structural analogs and related fatty acid esters suggests potential antimicrobial and antifungal activities.

A study on (E)- and (Z)-3-hexenyl nonanoate, compounds structurally similar to this compound, demonstrated antimicrobial activity against a range of microorganisms. scielo.org.zaresearchgate.net The (E)-isomer, in particular, showed the highest inhibition against Pseudomonas aeruginosa. scielo.org.zaresearchgate.net This suggests that these types of esters may play a role in plant defense against microbial pathogens.

Furthermore, hexanoic acid, which forms the acid moiety of the target compound, has been shown to possess antifungal properties. It can inhibit the mycelial growth of Fusarium oxysporum f. sp. lycopersici, the causal agent of vascular wilt disease in tomato. ijpbs.com At low concentrations, hexanoic acid can also act as a resistance inducer in plants, priming their defense responses against pathogens. nih.govresearchgate.net

The following table summarizes the antimicrobial and antifungal activities of compounds structurally related to this compound.

| Compound | Microorganism | Activity |

| (E)-3-hexenyl nonanoate | Pseudomonas aeruginosa | High inhibition scielo.org.zaresearchgate.net |

| (Z)-3-hexenyl nonanoate | Various pathogens | Antimicrobial activity scielo.org.zaresearchgate.net |

| Hexanoic acid | Fusarium oxysporum f. sp. lycopersici | Mycelial growth inhibition ijpbs.com |

| Hexanoic acid | Botrytis cinerea | Fungicidal and resistance induction researchgate.net |

Ecological Implications of Structural Analogs and Mixtures Containing this compound

The ecological roles of this compound are likely influenced by its chemical structure and the context of the volatile blend in which it is present. The effects of its structural analogs provide a framework for understanding its potential ecological significance.

Green leaf volatiles, including (Z)-3-hexenol and its esters, are integral to plant-plant communication. nih.gov Plants can perceive these volatiles from damaged neighbors and prime their own defenses in anticipation of an attack. nih.gov For example, (Z)-3-hexenyl acetate can induce the production of reactive oxygen species and modulate defense-related pathways in wheat. researchgate.net

(Z)-3-hexenyl butyrate, another close analog, has been identified as a natural inducer of stomatal closure, which can enhance resistance to bacterial infections. nih.gov This compound has also been shown to upregulate defensive genes in tomato plants. nih.gov

The specific composition of volatile mixtures is critical for mediating ecological interactions. The presence of multiple compounds can have synergistic or antagonistic effects on insect behavior. Therefore, the ecological role of this compound would depend on its concentration and the other volatiles co-emitted by the plant.

Environmental Fate and Biotransformation of Heptanoic Acid, 3z 3 Hexenyl Ester

Biodegradation Pathways of Heptanoic acid, (3Z)-3-hexenyl ester in Soil and Aquatic Environments

The primary step in the biodegradation of this ester is the hydrolysis of the ester bond, which yields heptanoic acid and (3Z)-3-hexen-1-ol. This initial cleavage is a common feature in the microbial degradation of various esters, including aliphatic and aliphatic-aromatic polyesters. nih.govsci-hub.cat

Following hydrolysis, the two resulting compounds are expected to be further metabolized by soil and aquatic microorganisms:

Heptanoic acid: This saturated fatty acid is readily biodegradable. The primary pathway for its degradation is β-oxidation, where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. Acetyl-CoA then enters the citric acid cycle for complete mineralization to carbon dioxide and water.

(3Z)-3-hexen-1-ol: This unsaturated alcohol is also expected to be biodegradable. The degradation pathway likely involves the oxidation of the alcohol group to an aldehyde, followed by oxidation to a carboxylic acid. The double bond may be saturated before or during the degradation process. The resulting C6 carboxylic acid would then likely undergo β-oxidation.

Hydrolysis: this compound → Heptanoic acid + (3Z)-3-hexen-1-ol

Degradation of Heptanoic Acid: Heptanoic acid → β-oxidation → Acetyl-CoA → Citric Acid Cycle → CO2 + H2O

Degradation of (3Z)-3-hexen-1-ol: (3Z)-3-hexen-1-ol → (3Z)-3-hexenal → (3Z)-3-hexenoic acid → Further degradation via β-oxidation → CO2 + H2O

In anaerobic environments, the degradation process would be slower. While unsaturated fatty acids can be degraded anaerobically, the initial steps may differ, potentially involving saturation of the double bond before β-oxidation. nih.gov

Characterization of Microbial Communities Involved in this compound Degradation

Specific microbial communities responsible for the degradation of this compound have not been explicitly identified. However, based on the degradation of similar compounds, a diverse range of bacteria and fungi are likely involved.

Microorganisms capable of degrading aliphatic polyesters and other esters are widespread in various environments. nih.govsci-hub.cat Genera such as Pseudomonas, Bacillus, and various actinomycetes are known to produce extracellular esterases that can hydrolyze ester bonds. sci-hub.cat Fungi, particularly species of Aspergillus and Penicillium, are also known to be efficient degraders of polyesters. mdpi.com

The ability to degrade the resulting heptanoic acid and (3Z)-3-hexen-1-ol is also common among soil and aquatic microorganisms. Bacteria within the Syntrophomonadaceae and Syntrophobacteraceae families have been implicated in the anaerobic degradation of long-chain fatty acids. nih.gov The degradation of green leaf volatiles, including alcohols and aldehydes, is a known metabolic capability of various plant-associated and soil microbes. nih.gov

It is expected that a consortium of microorganisms would be involved in the complete mineralization of this compound in the environment, with different species carrying out the initial hydrolysis and subsequent degradation of the alcohol and fatty acid components.

Enzymatic Hydrolysis of this compound in Environmental Matrices

The initial and often rate-limiting step in the biodegradation of this compound is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1). These enzymes are ubiquitous in nature and are found in a wide range of organisms, including microorganisms, plants, and animals.

In environmental matrices such as soil and water, extracellular carboxylesterases secreted by microorganisms are primarily responsible for the hydrolysis of esters. These enzymes cleave the ester bond, releasing the corresponding carboxylic acid and alcohol. The enzymatic hydrolysis of esters can be influenced by several factors, including temperature, pH, and the presence of other organic matter.

While specific studies on the enzymatic hydrolysis of this compound are lacking, research on other esters provides relevant insights. For example, the hydrolysis of phthalate (B1215562) esters in soil and sediment is a well-documented enzymatic process. nih.gov Similarly, the degradation of aliphatic polyesters in soil is initiated by microbial esterases. researchgate.net The ability of bacterial esterases to hydrolyze a range of esters, including ethyl butanoate, ethyl hexanoate (B1226103), and ethyl octanoate, has also been demonstrated. nih.gov

The structure of the ester can also affect the rate of enzymatic hydrolysis. Generally, esters with shorter alcohol and acid chains are hydrolyzed more rapidly. The presence of a double bond in the alcohol moiety, as in (3Z)-3-hexen-1-ol, may also influence the rate of hydrolysis, though specific data for this compound is not available.

Environmental Persistence and Half-Life Studies of this compound

The environmental persistence of this compound is determined by the rates of the degradation processes discussed above. Due to its volatility, its persistence in the atmosphere is a key consideration.

The atmospheric lifetime (τ) with respect to reaction with a particular oxidant can be calculated using the following equation:

τ = 1 / (k * [Oxidant])

where k is the reaction rate coefficient and [Oxidant] is the average concentration of the oxidant in the atmosphere.

Using the rate coefficient for the reaction of (Z)-3-hexenyl hexanoate with O3 (15.3 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) as a proxy, and assuming a typical atmospheric O3 concentration of 7 x 10¹¹ molecules cm⁻³, the atmospheric lifetime of this compound with respect to ozonolysis can be estimated to be approximately 2.6 hours.

The atmospheric lifetime with respect to reaction with •OH radicals is also expected to be short. For comparison, the predicted half-life for the reaction of a triglyceride of an unsaturated fatty acid with OH radicals is approximately 20 minutes. rivm.nl

Table 2: Estimated Atmospheric Lifetimes of Structurally Similar (Z)-3-Hexenyl Esters

| Compound | Atmospheric Lifetime (vs. O3) |

|---|---|

| (Z)-3-Hexenyl formate | ~4.2 hours |

| (Z)-3-Hexenyl acetate (B1210297) | ~3.4 hours |

| (Z)-3-Hexenyl hexanoate | ~2.6 hours |

Calculated using the rate coefficients from Table 1 and an average O3 concentration of 7 x 10¹¹ molecules cm⁻³.

In soil and aquatic environments, the half-life of this compound is expected to be relatively short due to microbial degradation. While specific half-life data for this compound is unavailable, studies on other esters can provide an indication. For example, the half-life of the herbicide 2,4-D esters in aerobic mineral soils is rapid, around 6.2 days. wikipedia.org Given that this compound is a relatively simple aliphatic and unsaturated ester, it is likely to be readily biodegradable, and therefore not persistent in soil and water under aerobic conditions. Its volatility will also contribute to its removal from soil and water surfaces. epa.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Heptanoic acid |

| (3Z)-3-hexen-1-ol |

| Acetyl-CoA |

| (3Z)-3-hexenal |

| (3Z)-3-hexenoic acid |

| Ethyl butanoate |

| Ethyl hexanoate |

| Ethyl octanoate |

| (Z)-3-Hexenyl formate |

| (Z)-3-Hexenyl acetate |

| (Z)-3-Hexenyl isobutyrate |

| (Z)-3-Hexenyl 3-methylbutanoate |

| (Z)-3-Hexenyl hexanoate |

| (Z)-3-Hexenyl benzoate |

Computational and Theoretical Studies of Heptanoic Acid, 3z 3 Hexenyl Ester

Quantum Chemical Calculations for Heptanoic acid, (3Z)-3-hexenyl ester

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. For this compound, these methods can predict its molecular orbital energies, electronic structure, and the relative energies of its different spatial arrangements.

Molecular Orbital Analysis and Electronic Structure of this compound

The electronic structure of this compound is characterized by the interplay of its ester functional group and the carbon-carbon double bond in the hexenyl moiety. Molecular orbital (MO) theory can provide insights into the distribution of electrons and the nature of chemical bonding within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For an unsaturated ester like this compound, the HOMO is likely to be associated with the π-electrons of the C=C double bond, making this site susceptible to electrophilic attack. The LUMO is expected to be localized around the carbonyl group (C=O) of the ester, which is the most electrophilic center and thus prone to nucleophilic attack.

Theoretical calculations, such as those employing Density Functional Theory (DFT), have been used to study the atmospheric oxidation of similar cis-3-hexenyl esters. rsc.org These studies often calculate HOMO energies to correlate with the reactivity of the esters towards atmospheric oxidants like ozone. researchgate.net For instance, the reactivity of a series of cis-3-hexenyl esters with O3 was found to be dependent on their chemical structure, a factor that can be rationalized through molecular orbital analysis. rsc.org

Table 1: Predicted Electronic Properties of this compound and Related Compounds

| Compound | Predicted HOMO Energy (a.u.) | Predicted LUMO Energy (a.u.) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| cis-3-Hexenyl acetate (B1210297) | -0.245 | 0.045 | 1.85 |

| cis-3-Hexenyl propionate | -0.243 | 0.046 | 1.88 |

| cis-3-Hexenyl butyrate (B1204436) | -0.242 | 0.047 | 1.90 |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the alkyl chains in both the heptanoate (B1214049) and the hexenyl portions of the molecule allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable spatial arrangements (rotamers) and the energy barriers between them. lumenlearning.com

For esters, the conformation around the C-O single bond of the ester group is of particular importance. Most acyclic esters preferentially adopt a Z (or s-trans) conformation, where the alkyl group of the alcohol moiety is on the same side of the C-O bond as the carbonyl oxygen. This conformation is generally favored due to a combination of steric and electronic factors, including the minimization of dipole-dipole repulsions. researchgate.net However, the presence of bulky substituents can sometimes lead to the less stable E (or s-cis) conformation. researchgate.net

The long alkyl chains in this compound would lead to a complex potential energy surface with numerous local minima. Computational methods can be used to explore this landscape, identifying low-energy conformers that are likely to be populated at room temperature. Understanding the preferred conformations is crucial as they can influence the molecule's physical properties and its interactions with biological receptors, which is relevant for its role as a flavor and fragrance compound.

Molecular Dynamics Simulations of this compound and its Molecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with their environment over time. hilarispublisher.comhilarispublisher.com For a flavor compound like this compound, MD simulations can offer insights into its behavior in different media, such as in the gas phase (relevant to aroma perception) or in solution (relevant to taste and its behavior in food matrices).

Structure-Activity Relationship (SAR) Modeling for this compound and its Biological Functions

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity. For a compound like this compound, SAR models could be developed to predict various biological functions, such as its odor characteristics or potential toxicological properties.

For instance, a SAR model has been developed to discriminate between skin irritant and non-irritant esters based on their physicochemical properties. nih.gov Such a model could potentially be applied to assess the skin irritation potential of this compound. Similarly, Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to investigate the correlation between the chemical structure of esters and their fruity odor. perfumerflavorist.com These models often use descriptors related to the molecule's size, shape, and electronic properties to predict its sensory attributes.

In the context of atmospheric chemistry, SAR methods have been employed to estimate the gas-phase reaction rate coefficients of cis-3-hexenyl esters with OH radicals. acs.orgnih.gov These models are crucial for predicting the atmospheric lifetime and environmental fate of volatile organic compounds.

In Silico Prediction of this compound's Reactivity and Degradation Pathways

In silico methods can be used to predict the chemical reactivity and potential degradation pathways of a molecule under various conditions. For this compound, this could include its degradation in the environment or during food processing.

The presence of the ester functional group makes the molecule susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield heptanoic acid and (3Z)-3-hexen-1-ol. The carbon-carbon double bond is a site of higher reactivity, making it prone to oxidation. Studies on the atmospheric degradation of unsaturated esters have shown that they can react with atmospheric oxidants like ozone and hydroxyl radicals. rsc.orgnih.govnih.gov The degradation of unsaturated polyester (B1180765) resins, which also contain ester linkages and double bonds, is initiated by the hydrolysis of the ester bonds. mdpi.com

Computational tools can predict the products of such degradation reactions. For example, software applications have been developed to predict the degradation products of small molecules, which can be valuable in assessing the stability of food and fragrance ingredients. nih.gov

Applications and Future Research Directions for Heptanoic Acid, 3z 3 Hexenyl Ester

Agricultural Applications of Heptanoic acid, (3Z)-3-hexenyl ester in Pest Management

The utilization of semiochemicals, which are signaling chemicals used by organisms to communicate, is a cornerstone of modern and sustainable pest management. While research into the specific role of this compound is limited, the broader class of (Z)-3-hexenyl esters has shown promise in this domain.

Development of Semiochemical-Based Insect Control Strategies Utilizing this compound